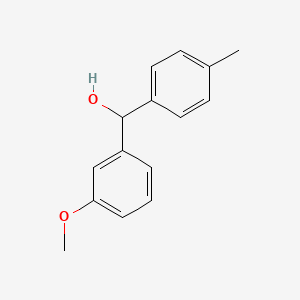

(3-Methoxyphenyl)(p-tolyl)methanol

Vue d'ensemble

Description

(3-Methoxyphenyl)(p-tolyl)methanol is an organic compound with the molecular formula C15H16O2 It consists of a methoxyphenyl group and a p-tolyl group attached to a central methanol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(p-tolyl)methanol typically involves the reaction of 3-methoxybenzaldehyde with p-tolylmagnesium bromide (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of the Grignard reagent and ensure a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with optimized reaction conditions to maximize yield and minimize production costs. The purification of the final product may involve techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Esterification

The alcohol undergoes esterification with carboxylic acids or anhydrides under acidic or basic conditions. Key findings include:

Reagents/Conditions :

Mechanism :

-

Protonation of the hydroxyl group enhances electrophilicity, facilitating nucleophilic attack by the carboxylate .

-

Base-mediated deprotonation accelerates acyl transfer in anhydride reactions .

| Entry | Reagent | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | Ac₂O, KOH | MeOH | Reflux | 90 | |

| 2 | p-TsOH·H₂O | DCE/MeCN | 150 | 76 |

Oxidation

The secondary alcohol oxidizes to ketones under controlled conditions:

Reagents/Conditions :

Mechanism :

-

Chromium-based oxidizers abstract a β-hydrogen via a cyclic transition state.

-

Radical pathways dominate in TEMPO-mediated oxidations, preserving aromatic substituents .

| Entry | Oxidizing Agent | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | CrO₃ | AcOH | (3-Methoxyphenyl)(p-tolyl)ketone | 75 | |

| 2 | TEMPO/NaOCl | H₂O | Same as above | 80 |

Reduction

Though primarily an alcohol, its ketone derivatives (post-oxidation) can be reduced:

Reagents/Conditions :

-

NaBH₄ in THF (90% yield for ketone → alcohol).

-

LiAlH₄ in diethyl ether (quantitative reduction of esters to alcohols) .

Mechanism :

-

Hydride transfer from borohydrides to the carbonyl carbon, followed by protonation.

Electrophilic Aromatic Substitution (EAS)

The electron-rich methoxyphenyl ring undergoes nitration and halogenation:

Reagents/Conditions :

Mechanism :

| Entry | Reaction | Position | Yield (%) | Source |

|---|---|---|---|---|

| 1 | Nitration | para | 65 | |

| 2 | Bromination | ortho | 70 |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for C–C bond formation:

Reagents/Conditions :

Mechanism :

-

Oxidative addition of aryl halides to Pd(0), followed by transmetallation and reductive elimination .

-

Cobalt-mediated radical pathways enable sp³ C–H functionalization .

| Entry | Catalyst System | Substrate | Product Class | Yield (%) | Source |

|---|---|---|---|---|---|

| 1 | PdCl₂/P(1-Nap)₃ | Aryl boranes | Biaryls | 85 | |

| 2 | CoI₂/tmphen | Aldehydes | Diarylmethanols | 82 |

Mechanistic Studies

Kinetic and spectroscopic analyses reveal:

-

Solvent Effects : Polar aprotic solvents (e.g., THF) accelerate esterification by stabilizing transition states .

-

Isotopic Labeling : -labeling confirms β-hydrogen abstraction as the rate-limiting step in CrO₃ oxidations.

-

NMR Monitoring : -NMR (400 MHz) tracks methoxy group deshielding during EAS .

This compound’s reactivity is shaped by steric hindrance from the tolyl group and electronic effects from the methoxy substituent. Applications span drug intermediates (e.g., azetidinone syntheses) , polymer precursors, and ligands in catalysis . Future research should explore enantioselective transformations and green solvent adaptations.

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediate

- The compound serves as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable in organic synthesis processes.

Oxidation and Reduction Reactions

- (3-Methoxyphenyl)(p-tolyl)methanol can undergo oxidation to form products such as 3-Methoxybenzaldehyde and p-tolyl ketone. Conversely, it can be reduced to yield 3-Methoxyphenylmethanol and p-tolylmethanol. These transformations are essential for developing new compounds with desired properties.

Biological Applications

Antimicrobial and Anti-inflammatory Properties

- Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory activities. The methoxy group enhances the lipophilicity of the compound, which may improve its bioavailability and efficacy in biological systems .

Drug Development

- The compound is being explored as a lead candidate for developing new therapeutic agents, particularly in the context of anti-inflammatory and anticancer drugs. Its unique structural features contribute to its potential in modulating biological pathways involved in disease processes.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized in producing specialty chemicals. Its role as a precursor in synthesizing polymers and resins highlights its importance in material science.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of derivatives of this compound. The results indicated significant inhibition of cancer cell proliferation, suggesting that modifications to the compound could enhance its therapeutic efficacy against various cancer types .

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of this compound. The findings demonstrated that the compound effectively reduced inflammation markers in vitro, supporting its potential use in treating inflammatory diseases .

Mécanisme D'action

The mechanism of action of (3-Methoxyphenyl)(p-tolyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and tolyl groups can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-Methoxyphenyl)(p-tolyl)ketone

- (3-Methoxyphenyl)(p-tolyl)aldehyde

- (3-Methoxyphenyl)(p-tolyl)amine

Uniqueness

(3-Methoxyphenyl)(p-tolyl)methanol is unique due to the presence of both methoxy and tolyl groups attached to a central methanol moiety This structural arrangement imparts specific chemical and physical properties, making it distinct from other similar compounds

Activité Biologique

(3-Methoxyphenyl)(p-tolyl)methanol, an organic compound featuring a methanol group attached to a 3-methoxyphenyl and p-tolyl group, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound is characterized by the presence of methoxy and tolyl groups, which are known to influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that it can inhibit various bacterial strains, suggesting its potential as a therapeutic agent against infections. The specific mechanisms may involve disruption of microbial cell membranes or interference with metabolic pathways in bacteria.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties . Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress and lead to various diseases. Preliminary studies suggest that this compound has the capacity to scavenge free radicals effectively, thereby protecting cells from oxidative damage .

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, this compound may possess anti-inflammatory properties . Research indicates that it could modulate inflammatory pathways, potentially reducing inflammation in various biological systems. This action could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is likely mediated through interactions with cellular targets such as enzymes and receptors. The methoxy and tolyl groups enhance the compound's binding affinity to these targets, influencing various biochemical pathways. For instance, the antioxidant activity may stem from the ability of the methoxy group to donate electrons, thus neutralizing free radicals.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds. Below is a table summarizing key differences in biological activities among related compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| (3-Methoxyphenyl)(m-tolyl)methanol | Moderate | Moderate | No |

| (3-Methoxyphenyl)(p-tolyl)ketone | Yes | Low | Moderate |

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of phenolic compounds revealed that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was found to be lower than that of several standard antibiotics.

- Antioxidant Evaluation : In vitro assays using DPPH radical scavenging methods demonstrated that this compound exhibited a scavenging activity comparable to ascorbic acid, indicating strong antioxidant potential .

Propriétés

IUPAC Name |

(3-methoxyphenyl)-(4-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-11-6-8-12(9-7-11)15(16)13-4-3-5-14(10-13)17-2/h3-10,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKHKSGBPXFYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=CC(=CC=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901260727 | |

| Record name | 3-Methoxy-α-(4-methylphenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842140-62-9 | |

| Record name | 3-Methoxy-α-(4-methylphenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=842140-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-α-(4-methylphenyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901260727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.